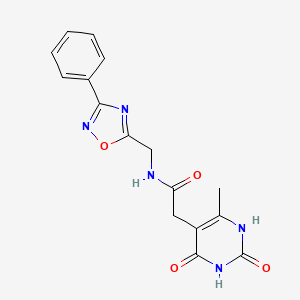

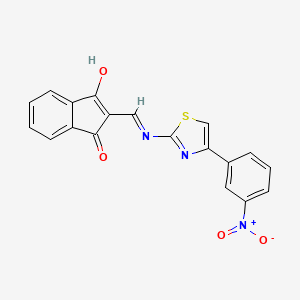

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

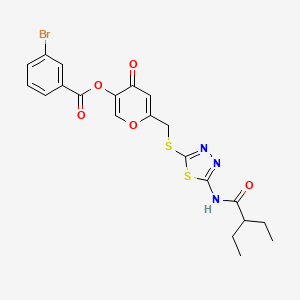

This compound is a derivative of indane-1,3-dione, which is a unique group of compounds that have attracted the attention of organic chemists and biologists due to their characteristic features . Indane-1,3-dione and its derivatives, including the compound , are associated with diverse pharmacological activities such as anticoagulant, analgesic, anti-inflammatory, anticancer, antibacterial, antifungal, and psychopharmacological activities .

Synthesis Analysis

The compound can be synthesized from pyrimidine derivatives of indane dione . The structures of new compounds are confirmed by Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR) and Mass spectral data .Molecular Structure Analysis

The molecular structure of this compound includes an indane-1,3-dione core, which is a 1,3-dicarbonyl compound that offers a wide scope of studies in theoretical organic chemistry, particularly on the basis of tautomerism and dual reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Synthesis Approaches : Early research described the synthesis of related compounds, emphasizing methodologies for nitration of cyclic β-diketones, including indane-1,3-dione. These studies lay foundational knowledge for the chemical manipulation and synthesis of complex diones, showcasing the versatility of indane-1,3-dione derivatives in chemical synthesis (Э. Гудриниеце & Г. Ванаг, 1964).

Chemical Properties and Reactivity : Further investigations into the reactivity and chemical properties of indane-1,3-dione derivatives have been conducted. For example, studies on the synthesis and anti-inflammatory activity of indanediones substituted on the benzene ring or heterocycle demonstrate the compound's potential in medicinal chemistry (D. Leblois et al., 1987).

Potential Applications

Material Science : Research into the thermochemistry and conformational polymorphism of hexamorphic crystal systems related to the nitrophenylamino-thiophene derivatives showcases the significance of molecular conformation in the color and thermodynamic properties of crystals. This has implications for materials science, particularly in the design of materials with specific optical or thermal properties (Lian Yu et al., 2000).

Organic Synthesis and Catalysis : Studies on the synthesis of N-confused porphyrin derivatives by reacting with the 3-C position of N-confused porphyrin highlight the compound's role in catalyzing the formation of complex organic structures, indicating its potential in organic synthesis and catalysis (Xiaofang Li et al., 2011).

Biological and Pharmaceutical Research : The exploration of substituted thiophenyl derivatives of indane-1,3-dione for their biological activities, including anticoagulant and anti-inflammatory effects, points towards the compound's applicability in the development of new pharmaceutical agents (D. Giles et al., 2007).

Propiedades

IUPAC Name |

3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDQBVLTPOUJH-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)